![molecular formula C17H18BrNO4S B2510559 Ácido 3-[4-bromo-5-metil-2-(propan-2-il)bencensulfonamido]benzoico CAS No. 1018130-91-0](/img/structure/B2510559.png)
Ácido 3-[4-bromo-5-metil-2-(propan-2-il)bencensulfonamido]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with the molecular formula C17H18BrNO4S. This compound is characterized by the presence of a bromine atom, a methyl group, and a propan-2-yl group attached to a benzenesulfonamido moiety, which is further connected to a benzoic acid structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps. One common method includes the bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This intermediate can then be reacted with triethyl phosphite to form a phosphonate, which is further reacted with a benzaldehyde derivative in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator.
Triethyl phosphite: Used in the formation of phosphonates.
Sodium hydride (NaH): Base used in coupling reactions.
Tetrabutylammonium fluoride (TBAF): Used for desilylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar structure but lacks the sulfonamido group.
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a sulfonamido group.
Uniqueness
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the presence of both a sulfonamido group and a benzoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)7-16(14)24(22,23)19-13-6-4-5-12(8-13)17(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWQRPNYNSPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline](/img/structure/B2510476.png)
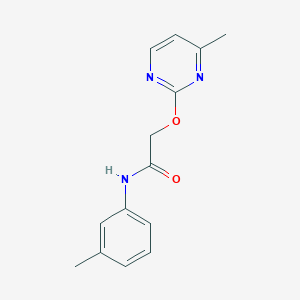
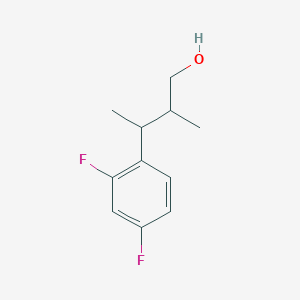
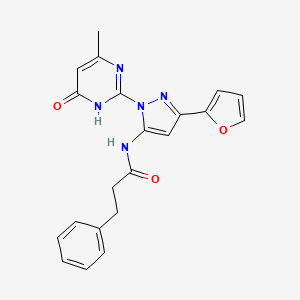
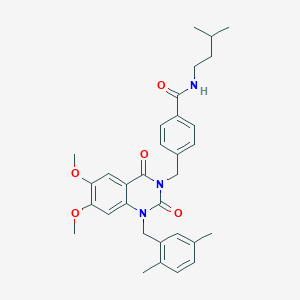
![N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510485.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2510487.png)
![7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)
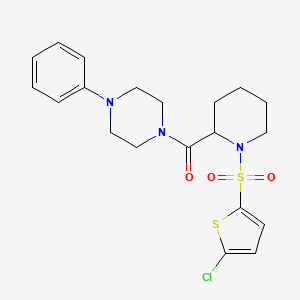
![N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2510490.png)
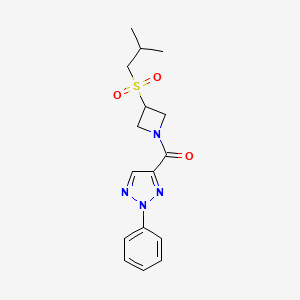
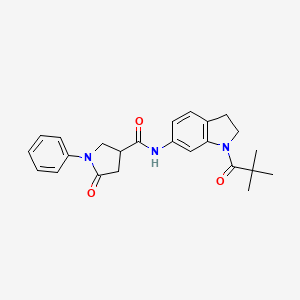
![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)
